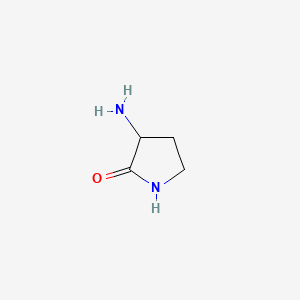

3-Aminopyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDAMDVOGKACTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-65-0 | |

| Record name | 3-aminopyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminopyrrolidin 2 One and Its Derivatives

Classical Approaches to Pyrrolidinone Core Synthesis

Traditional methods for constructing the pyrrolidin-2-one scaffold, also known as a γ-lactam, often rely on well-established cyclization reactions of linear precursors.

Lactamization Reactions of Precursors (e.g., γ-Butyrolactone)

A primary route to the pyrrolidinone ring is through lactamization. This involves the reaction of γ-butyrolactone (GBL) with various amines. researchgate.netresearchgate.netrdd.edu.iquomustansiriyah.edu.iq For instance, N-substituted pyrrolidin-2-ones can be prepared by condensing primary amines with GBL at high temperatures, typically between 200-300°C, which facilitates the necessary dehydration and cyclization of the intermediate hydroxy butyl amide. rdd.edu.iq The reaction of GBL with hydrazine (B178648) hydrate (B1144303) is a common method to produce 1-aminopyrrolidin-2-one (B1281494), which can then serve as a versatile intermediate for further derivatization. researchgate.netresearchgate.netuomustansiriyah.edu.iq

Another classical approach starts from γ-aminobutyric acid (GABA) or its derivatives. The intramolecular condensation of GABA, often under thermal conditions, leads to the formation of the five-membered lactam ring of pyrrolidin-2-one. While direct amination of γ-butyrolactone with ammonia (B1221849) can yield the parent pyrrolidin-2-one, using primary amines leads to N-substituted products. researchgate.netrdd.edu.iq The aminolysis of α-amino-γ-butyrolactone can also be employed to form 1-aryl 3-aminopyrrolidin-2-ones. acs.org

Intramolecular Reactions (e.g., Aziridinecarboxamides)

Intramolecular cyclization offers a powerful strategy for synthesizing the 3-aminopyrrolidin-2-one (B1279418) core. A notable example involves the rearrangement of aziridinecarboxamides. researchgate.net The synthesis of 4,5-disubstituted 3-amino-γ-lactams (pyrrolidin-2-ones) can be achieved from N-substituted aziridinecarboxamides. researchgate.netresearchgate.netacs.org This process can yield bicyclic aziridine (B145994) derivatives under kinetically controlled conditions. researchgate.netresearchgate.net Similarly, oxiranecarboxamides can undergo analogous reactions to produce 3-hydroxylactams. researchgate.net

Radical cyclizations also provide a route to this heterocyclic system. For example, 3-aminopyrrolidines can be prepared through the SmI2-promoted cyclization of neutral α-aminoalkyl radicals, which are generated from N-(α-benzotriazolyl)alkenylamines. doi.orgresearchgate.net This method allows for the synthesis of 3-aminopyrrolidines via a 5-exo-trig radical ring closure. doi.org

Asymmetric Synthesis Strategies

The biological importance of specific stereoisomers has driven the development of asymmetric methods to produce enantiomerically pure this compound and its derivatives.

Enantioselective Routes to Chiral this compound Enantiomers

Producing specific enantiomers of this compound is crucial for many applications. a2bchem.com One effective strategy is the use of transaminases in a biocatalytic approach. For instance, (S)-3-aminopyrrolidine compounds can be obtained from 3-pyrrolidone substrates through reactions catalyzed by transaminases. google.com An enzymatic cascade reaction involving a transaminase and a pyruvate (B1213749) decarboxylase has been explored for the asymmetric synthesis of chiral amines from their corresponding ketones. tdx.cat

Another approach involves chemical resolution. A racemic mixture of a this compound derivative can be separated using a chiral resolving agent, such as R-(+)-mandelic acid, to form diastereomeric salts. google.com The undesired isomer can then be racemized in the same system, allowing for a stereoselective synthesis of the desired enantiomer. google.com Efficient asymmetric syntheses of the enantiomers of antibacterial agents incorporating the 3-aminopyrrolidine (B1265635) moiety have been developed, highlighting the importance of stereochemistry for biological activity. nih.govresearchgate.net

A synthesis starting from trans-4-hydroxy-L-proline, a readily available chiral starting material, involves a sequence of decarboxylation, N-protection, hydroxyl sulfonylation, and an SN2 reaction with sodium azide (B81097) to invert the configuration. google.com Subsequent reduction of the azide yields the desired (S)-3-aminopyrrolidine. google.com

Stereocontrolled Synthesis of Pyrrolidine (B122466) Rings

Controlling the stereochemistry during the formation of the pyrrolidine ring itself is a fundamental aspect of asymmetric synthesis. scispace.comresearchgate.net One method involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems, which can be reduced with excellent diastereoselectivity to create functionalized pyrrolidines with up to four new stereocenters. researchgate.net

Another powerful technique is the [3+2] cycloaddition of an azomethine ylide with a chiral butenolide, which can construct a cis-3,4-disubstituted pyrrolidine ring stereoselectively. acs.orgacs.org The stereochemical outcome of substitution reactions at the C-2 and C-5 positions of the pyrrolidine ring can also be controlled to produce specific disubstituted products. scispace.com Furthermore, proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination is an efficient method for synthesizing 2-aminomethyl and 3-amino pyrrolidines with good enantioselectivity. researchgate.net Chiral lithium amides derived from 3-aminopyrrolidines have also been used as auxiliaries to induce asymmetry in reactions. acs.org

Modern Synthetic Techniques

Contemporary synthetic chemistry has introduced advanced methodologies for the preparation of this compound and its derivatives, often focusing on efficiency and environmental considerations.

One such modern approach is the use of multi-component reactions. For example, a silver-mediated oxidative post-GBB (Grob-type fragmentation/Beckmann rearrangement) modification reaction has been developed for the synthesis of functionalized 3-amino-pyrrolidine-2,5-diones. scilit.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative for synthesis. The aza-Michael addition of amines to maleimides can be carried out under mechanochemical conditions to produce 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. researchgate.net

Enzymatic and chemo-catalytic systems are also at the forefront of modern techniques. Biocatalysis using transaminases provides a green and highly selective route to chiral amines. google.comtdx.cat A two-step chemo-catalytic system involving Pd-catalyzed reductive N-alkylation of glutamic acid, followed by thermally induced lactamization and decarboxylation, has been reported for the synthesis of N-alkyl-pyrrolidine-2-ones. rdd.edu.iq

The tables below summarize some of the key findings from the discussed research.

Table 1: Asymmetric Synthesis of Chiral Amines using Transaminase (TA) and Pyruvate Decarboxylase (PDC)

| Target Amine | Selected Transaminase | Yield Increase with Alanine Excess | Reference |

|---|---|---|---|

| 1-N-Boc-3-aminopyrrolidine | Vfl-TA | Significant increase with >22-fold excess | tdx.cat |

| 3-APB | Cvi-TA, Vfl-TA | Not specified | tdx.cat |

| 1-PEA | Vfl-TA | Not specified | tdx.cat |

| Starting Material | Product | Yield | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| N-(α-benzotriazolyl)alkenylamines | 3-Aminopyrrolidines | Moderate to High | Poor stereoselectivity | doi.org |

| Aldehyde (9a) + Amine | 3-Aminopyrrolidine (12) | Moderate to High | Varies | doi.org |

| Reactants | Product | Method | Key Feature | Reference |

|---|---|---|---|---|

| Maleimide (B117702) + Amine | 3-Aminopyrrolidine-2,5-dione | aza-Michael addition | Solvent-free | researchgate.net |

Mechanochemical Synthesis Approaches for 3-Aminopyrrolidine-2,5-dione Derivatives

Mechanochemical synthesis has been identified as a sustainable and efficient method for preparing 3-aminopyrrolidine-2,5-dione derivatives. smolecule.com This approach utilizes mechanical energy, typically through ball milling, to initiate chemical reactions, often eliminating the need for bulk solvents and offering a green chemistry alternative to conventional solution-based methods. smolecule.comresearchgate.net

The primary mechanochemical route involves the aza-Michael addition of an amine to a maleimide or its N-substituted derivatives. researchgate.net This solvent-free reaction proceeds by grinding the reactants together, which provides the necessary energy for bond formation. smolecule.comsmolecule.com Research has demonstrated that this technique can produce 3-aminopyrrolidine-2,5-dione derivatives in yields that are comparable or even superior to those of traditional solution-phase syntheses. researchgate.net The structures of the resulting compounds are typically confirmed using various spectroscopic and analytical methods, including NMR, FT-IR, ESI-MS, and X-ray diffraction. researchgate.net

A study by Jarzyński and colleagues highlighted the effectiveness of this method in generating a series of derivatives with potential anticonvulsant activity. researchgate.net Their work underscores the advantages of mechanochemistry in producing these compounds efficiently and sustainably. researchgate.net

Table 1: Mechanochemical Synthesis of Selected 3-Aminopyrrolidine-2,5-dione Derivatives

| Reactant 1 | Reactant 2 | Product | Key Findings | Reference |

|---|---|---|---|---|

| Maleimide | 4-Chloroaniline | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | The product demonstrated significant antiseizure activity in various models. | researchgate.net |

| Maleimide | Benzylamine | 3-(benzylamino)pyrrolidine-2,5-dione (B2615997) | Exhibited antiseizure activity in 6 Hz and MES tests. | researchgate.net |

| Maleimide | Aniline | 3-(phenylamino)pyrrolidine-2,5-dione | Showed antiseizure activity in 6 Hz and MES tests. | researchgate.net |

| N-Phenylmaleimide | Butylamine | 3-(butylamino)-1-phenylpyrrolidine-2,5-dione | Displayed antiseizure activity in the 6 Hz test. | researchgate.net |

Catalytic Methods in Pyrrolidinone Formation

Catalysis offers a powerful toolkit for the synthesis of the pyrrolidinone core structure. Various transition metal catalysts and metal-free systems have been developed to facilitate the formation of these heterocyclic compounds with high efficiency and selectivity. europa.euresearchgate.net

Transition metal-catalyzed cyclization reactions are prominent. europa.eu For instance, palladium catalysts have been used for the cyclization/coupling of butynyl amino malonates to create highly substituted pyrrolidinones. europa.eu Zinc has been employed as a non-toxic and inexpensive catalyst in Conia-ene reactions, while manganese(III) has been used to promote radical cyclizations, both yielding functionalized pyrrolidinone structures. europa.eu Other methodologies involve iridium catalysts for the reductive amination of levulinic acid and platinum-based systems for the cycloisomerization of alkynamine derivatives. researchgate.netnih.gov

More recently, metal-free and even catalyst-free approaches have been developed. researchgate.netnih.gov One such method involves the reductive amination of levulinic acid with anilines using a reducing reagent like pinacolborane (HBpin) under solvent-free conditions. researchgate.netnih.gov This highlights a shift towards more economical and environmentally benign synthetic protocols. europa.euresearchgate.net

Table 2: Overview of Catalytic Systems for Pyrrolidinone Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Cyclization/Coupling | Butynyl amino malonates | High yield, stereoselective. | europa.eu |

| Zinc | Conia-ene Reaction | Alkynyl amino malonates | Economical, non-toxic catalyst. | europa.eu |

| Iridium Complex | Reductive Amination | Levulinic acid, Amines | Uses formic acid as a hydrogen source. | researchgate.net |

| Ruthenium/DPEphos | N-Heterocyclization | Primary amines, Diols | Good to excellent yields for various cyclic amines. | organic-chemistry.org |

| Platinum/Triflic Acid | Cascade Reaction | N-Boc-alkynamines, Alkenes | Forms complex bicyclic pyrrolidine derivatives. | nih.gov |

Protection and Deprotection Strategies for Amine Functionalities

In the multistep synthesis of complex molecules containing the this compound scaffold, the protection of the amine functional group is often necessary to prevent unwanted side reactions. wikipedia.org A protecting group must be introduced efficiently and be stable under various reaction conditions, yet removable under specific, mild conditions. orgsyn.org

Several protecting groups are commonly used for amines. The tert-butyloxycarbonyl (Boc) group is widely employed due to its stability and the ease of its removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). fishersci.co.uk The benzyl (B1604629) (Bn) group is another option, typically cleaved by catalytic hydrogenolysis. fishersci.co.uk

For more complex syntheses, orthogonal protection strategies are vital. wikipedia.org This allows for the selective removal of one protecting group in the presence of others. wikipedia.org For example, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is a sulfonamide-based protection that is stable under many conditions but can be removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), without affecting acid-labile (e.g., Boc) or base-labile groups. orgsyn.org Similarly, the Aryldithioethyloxycarbonyl (Ardec) group is a thiol-labile urethane (B1682113) that is orthogonal to both Fmoc and Boc protections, removable with reagents like dithiothreitol. nih.gov

Table 3: Common Amine Protecting Groups in Pyrrolidinone Synthesis

| Protecting Group | Abbreviation | Protection Method | Deprotection Conditions | Key Features |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. | Acidic conditions (e.g., TFA, HCl). fishersci.co.uk | Common, stable, easily removed with acid. |

| Benzyl | Bn | Reaction with benzyl bromide and a base. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). fishersci.co.uk | Stable to many non-reductive conditions. |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Reaction with SES-Cl and a base. | Fluoride ion source (e.g., TBAF, CsF). orgsyn.org | Highly stable; allows for orthogonal deprotection. |

Synthetic Routes to N-Substituted Pyrrolidinones

The synthesis of N-substituted pyrrolidinones is of significant interest as the substituent on the nitrogen atom can greatly influence the molecule's biological properties. thieme-connect.com Several distinct synthetic strategies have been established to access these derivatives.

One prominent approach is the reductive amination of levulinic acid . researchgate.netnih.gov This can be achieved through catalyst-free methods using a reducing agent or via iron-catalyzed processes, reacting levulinic acid with a variety of primary amines. researchgate.netresearchgate.net

Another powerful technique is the Ugi four-component reaction (U-4CR) . nih.govacs.org This multicomponent reaction has been successfully applied to the solid-phase synthesis of N-substituted pyrrolidinones, starting from resin-bound glutamic acid. nih.govacs.org This method allows for the rapid generation of a diverse library of compounds. acs.org

Photochemical synthesis offers a novel route to N-substituted 3-hydroxy-2-pyrrolidinones. thieme-connect.com This method involves a reductive photocyclization as the key step, starting from β-amino acids. thieme-connect.com This approach provides access to hydroxylated pyrrolidinone building blocks that are of pharmaceutical interest. thieme-connect.com

Table 4: Comparison of Synthetic Routes to N-Substituted Pyrrolidinones

| Synthetic Method | Key Reagents | Description | Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | Levulinic acid, primary amines, HBpin | A metal-free and solvent-free reaction that forms the pyrrolidinone ring through condensation and reduction. | Environmentally friendly, catalyst-free, high atom economy. | researchgate.netnih.gov |

| Ugi Four-Component Reaction | Resin-bound glutamic acid, aldehyde, amine, isocyanide | A solid-phase multicomponent reaction that efficiently constructs the N-substituted pyrrolidinone core. | Suitable for combinatorial chemistry and library synthesis. nih.govacs.org | nih.govacs.org |

| Photochemical Synthesis | β-amino acid derivatives | A three-step synthesis featuring a novel reductive photocyclization to form N-substituted 3-hydroxy-2-pyrrolidinones. | Provides access to hydroxylated derivatives. thieme-connect.com | thieme-connect.com |

Chemical Reactivity and Advanced Derivatization Strategies of 3 Aminopyrrolidin 2 One

Reactivity of the Amine Group

The primary amine at the 3-position of the pyrrolidinone ring is a key site for nucleophilic reactions, enabling the introduction of a wide variety of substituents.

Nucleophilic Substitution Reactions

The amino group of 3-aminopyrrolidin-2-one (B1279418) readily participates in nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic substrate. smolecule.com This reactivity is fundamental for creating new carbon-nitrogen bonds and attaching various functional moieties to the pyrrolidine (B122466) core.

One common strategy involves the reaction with alkyl or aryl halides. For instance, the amine can displace a halide to form a secondary amine derivative. Another effective method utilizes triflate esters as highly reactive electrophiles. A triflate group is an excellent leaving group, facilitating SN2 reactions that often proceed with high efficiency and stereochemical control, particularly the inversion of a stereogenic center. rsc.org This approach has been successfully used to synthesize N-(aminocycloalkylene)amino acid derivatives from aminopyrrolidines. rsc.org

Condensation with aldehydes, such as benzaldehyde (B42025), in the presence of a dehydrating agent like anhydrous magnesium sulfate, leads to the formation of an azomethine (Schiff base). researchgate.net These imine intermediates can be subsequently reduced to furnish N-substituted 3-aminopyrrolidin-2-ones. researchgate.net

| Reagent | Conditions | Product Type | Reference |

| Benzaldehyde | CH₂Cl₂, anhydrous MgSO₄, reflux | Azomethine (Imine) | researchgate.net |

| Halogenated Tetrahydrothiophene | Basic conditions (e.g., K₂CO₃), DMF, 80°C | N-thiolanyl-3-aminopyrrolidin-2-one | vulcanchem.com |

| Chiral Triflate Esters | Dichloromethane (DCM) | Methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates | rsc.org |

Amidation and Acylation Reactions

Acylation of the primary amine is a straightforward and widely used transformation to produce amide derivatives. This is typically achieved by reacting this compound with acyl chlorides or acid anhydrides. smolecule.comcrunchchemistry.co.uk The reaction proceeds through a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. savemyexams.com These reactions are often rapid and efficient, providing stable amide products. crunchchemistry.co.uk

For example, the reaction with ethanoyl chloride yields the corresponding N-acetyl derivative. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base or a second equivalent of the amine is often used. savemyexams.com Besides simple acyl chlorides, more complex acid chlorides can be used to introduce a wide range of functionalities.

Modern coupling reagents are also employed for amide bond formation, especially when starting from carboxylic acids. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) facilitate the coupling of carboxylic acids to the amine of this compound. researchgate.net

| Acylating Agent | Conditions | Product Type | Reference |

| Acyl Chloride (e.g., Ethanoyl chloride) | Room temperature, often with a base | N-Acyl-3-aminopyrrolidin-2-one | smolecule.comcrunchchemistry.co.uk |

| Carboxylic Acid + HBTU/DIEA | DMF, Room Temperature | N-Acyl-3-aminopyrrolidin-2-one | researchgate.net |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Tetrahydrofuran (B95107) (THF) | N-Boc protected amine |

Reactivity of the Lactam Carbonyl Group

The carbonyl group within the five-membered lactam ring also presents opportunities for chemical modification, primarily through reduction or ring-opening reactions.

Reduction Reactions

The lactam carbonyl group is less reactive than a ketone but can be reduced to a methylene (B1212753) group (–CH₂–) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. masterorganicchemistry.com The reaction effectively converts the this compound into a 3-aminopyrrolidine (B1265635).

This reduction is a key step in the synthesis of certain chiral derivatives where the pyrrolidine ring, rather than the pyrrolidinone, is the desired scaffold. The reaction typically involves refluxing the lactam with LiAlH₄ in an ethereal solvent like tetrahydrofuran (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product. masterorganicchemistry.com It is important to note that LiAlH₄ is a very strong and non-selective reducing agent that will also reduce other susceptible functional groups in the molecule. masterorganicchemistry.com

| Reducing Agent | Conditions | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux, then aqueous workup | 3-Aminopyrrolidine | masterorganicchemistry.com |

Ring-Opening Reactions and Modifications

The strained five-membered lactam ring can undergo ring-opening reactions under specific conditions. One such pathway is through aminolysis, where reaction with an amine can lead to the opening of the lactam to form an amino acid amide derivative. acs.org

More advanced strategies for ring-opening have been developed using photoredox catalysis. For N-benzoyl protected pyrrolidines, a combination of a Lewis acid (like Zn(OTf)₂) and an iridium-based photoredox catalyst under blue light irradiation can induce a single-electron transfer to the amide carbonyl. nih.govacs.org This process generates a radical intermediate that undergoes C–N bond cleavage, opening the ring. nih.govacs.org This modern approach allows for the transformation of the pyrrolidine skeleton into other valuable structures, such as lactones or tetrahydrofurans, by intermolecular radical addition to various trapping agents. nih.govchemrxiv.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Aminolysis | Aromatic amines, heat | γ-Arylaminobutyric acid derivatives | acs.org |

| Reductive Ring Cleavage (Photoredox) | Ir(ppy)₃, Lewis Acid (e.g., Zn(OTf)₂), blue light | δ-amino ketones/aldehydes | nih.govacs.org |

Reactions Involving Unsaturated Moieties in Derivatives

Derivatives of this compound containing unsaturated bonds exhibit unique reactivity, enabling the construction of complex heterocyclic systems. A notable example involves the transformation of the amino group into an unsaturated moiety, which can then participate in cycloaddition reactions.

Diazotization of 3-aminopyrrolidin-2-ones with sodium nitrite (B80452) (NaNO₂) in acetic acid leads to the formation of an unstable diazonium salt. researchgate.net This intermediate can eliminate molecular nitrogen to generate a carbocation, which may then form an unsaturated derivative. researchgate.net For instance, 6-amino-6-methyl-4-azaspiro[2.4]heptan-5-one, a derivative of this compound, yields the corresponding 6-methylidene derivative upon diazotization. researchgate.net

This newly formed exocyclic double bond is a reactive dipolarophile. It can readily undergo 1,3-dipolar cycloaddition reactions with various 1,3-dipoles like diazomethane, diazocyclopropane, or benzonitrile (B105546) oxide. researchgate.net These reactions are a powerful tool for constructing spiro-heterocyclic systems in a highly regioselective manner, expanding the structural diversity accessible from the this compound scaffold. researchgate.netwikipedia.orgorganic-chemistry.org

| Derivative | Reagent(s) | Reaction Type | Product | Reference |

| 6-Methylidene-4-azaspiro[2.4]heptan-5-one | Diazomethane | 1,3-Dipolar Cycloaddition | Spiro-pyrazoline derivative | researchgate.net |

| 6-Methylidene-4-azaspiro[2.4]heptan-5-one | Diazocyclopropane | 1,3-Dipolar Cycloaddition | Spiro-pyrazoline derivative | researchgate.net |

| 6-Methylidene-4-azaspiro[2.4]heptan-5-one | Benzonitrile oxide | 1,3-Dipolar Cycloaddition | Spiro-isoxazoline derivative | researchgate.net |

Michael Addition Reactions

The structural characteristics of this compound, specifically the presence of an α,β-unsaturated system in some of its derivatives, make it a suitable candidate for Michael addition reactions. This type of conjugate addition is a fundamental transformation in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Research has shown that derivatives of this compound can undergo aza-Michael reactions, which involve the nucleophilic addition of an amine to an electron-deficient alkene. For instance, the reaction of maleimide (B117702) or its N-substituted derivatives with various amines can be facilitated to produce 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. nih.gov This reaction proceeds via the attack of the amine nucleophile on the β-carbon of the maleimide, followed by protonation to yield the succinimide (B58015) product. smolecule.com

The reactivity of the this compound scaffold in such reactions highlights its utility as a building block for creating more complex molecular architectures. smolecule.com The ability to introduce a variety of substituents through Michael additions expands the chemical space accessible from this core structure, enabling the synthesis of diverse compound libraries for further investigation.

Derivatization for Enhanced Research Utility

The modification of this compound through derivatization is a key strategy to enhance its utility in research, particularly for analytical purposes. By introducing specific functional groups, the compound can be tailored for improved detection and separation in various analytical techniques.

Chiral Derivatization Reagents for Enantiomeric Analysis

The enantiomers of a chiral compound can exhibit significantly different biological activities. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance in pharmaceutical and biomedical research. nih.govregistech.com Indirect enantioseparation, which involves the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a widely used approach. sci-hub.se These resulting diastereomers possess different physicochemical properties and can be separated using achiral chromatographic methods. sci-hub.se Several CDAs based on the 3-aminopyrrolidine scaffold have been developed for the enantiomeric analysis of various classes of compounds.

(S)-1-Methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine, also known as APy-PPZ, is a novel chiral derivatization reagent developed for the enantiospecific determination of chiral carboxylic acids. researchgate.net This reagent has been successfully utilized in high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the analysis of ketoprofen (B1673614) enantiomers in human saliva. researchgate.net

The derivatization reaction with APy-PPZ proceeds rapidly under mild conditions. researchgate.net For instance, the reaction with carboxylic acids in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can be completed within 10 minutes at 30°C with negligible epimerization. researchgate.net The resulting diastereomers exhibit excellent resolution and high sensitivity in LC-MS/MS analysis, making APy-PPZ a valuable tool for trace enantioselective analysis. researchgate.net

Table 1: Derivatization and Analysis Parameters for APy-PPZ

| Parameter | Value | Reference |

|---|---|---|

| Reagent | (S)-1-Methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ) | researchgate.net |

| Analyte Class | Chiral Carboxylic Acids | researchgate.net |

| Coupling Agent | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | researchgate.net |

| Reaction Time | 10 minutes | researchgate.net |

| Reaction Temperature | 30°C | researchgate.net |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) is another chiral derivatization reagent designed for the enantiomeric separation of chiral carboxylic acids by HPLC. researchgate.netresearchgate.net A key feature of OTPA is the presence of a triphenylphosphine (B44618) (TPP) group, which carries a permanent positive charge. researchgate.net This characteristic enhances the detectability of the derivatized analytes.

The derivatization of carboxylic acids with OTPA is typically carried out in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netgoogle.com The reaction generally requires heating at 40°C for about 90 minutes, and the degree of racemization during this process is minimal. researchgate.net The resulting diastereomers can be effectively separated on a reversed-phase column. researchgate.net For instance, the derivatives of several non-steroidal anti-inflammatory drugs (NSAIDs) have been successfully resolved with resolution values (Rs) ranging from 1.54 to 2.23. researchgate.net

Table 2: Performance of OTPA in Enantiomeric Separation of NSAIDs

| Analyte | Resolution (Rs) | Reference |

|---|---|---|

| Ketoprofen | >1.54 | researchgate.net |

| Naproxen (B1676952) | >1.54 | researchgate.net |

| Ibuprofen | >1.54 | researchgate.net |

| 2-Phenylpropionic acid | >1.54 | researchgate.net |

4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole, commonly referred to as NBD-APy, is a fluorescent chiral derivatization reagent. oup.comrsc.org Its benzofurazan (B1196253) structure imparts fluorescent properties to the derivatives, enabling highly sensitive detection. nih.gov The (S)-enantiomer, NBD-(S)-APy, has been employed for labeling and enantiomeric separation of various analytes, including amino acids and α-hydroxy acids like lactic acid. nih.gov

The derivatization with NBD-(S)-APy typically involves reaction with primary and secondary amines in the presence of a base such as triethylamine (B128534) to form fluorescent thiourea (B124793) derivatives. nih.gov For carboxylic acids, the reaction can be carried out in a nonaqueous medium at 60°C for 60 minutes. nih.gov The resulting diastereomers can be separated by HPLC and detected with high sensitivity using fluorescence detection. rsc.org For example, the detection limits for NBD-APy derivatized naproxen are in the femtomole range. rsc.org

Table 3: Spectroscopic and Chromatographic Data for NBD-APy Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | ~470 nm | rsc.org |

| Emission Wavelength | ~540 nm | rsc.org |

| Detection Limit (Naproxen) | 15 fmol | rsc.org |

| Analytical Technique | Reversed-Phase HPLC with Fluorescence Detection | rsc.org |

Triazine-based chiral derivatizing agents represent a significant class of reagents for the enantiomeric analysis of chiral carboxylic acids by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govdovepress.comnih.gov Among these, (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) has proven to be particularly effective. nih.govmdpi.com

DMT-3(S)-Apy offers high sensitivity and excellent separation efficiency for the diastereomers of chiral carboxylic acids. nih.govmdpi.com The derivatization reaction is typically performed in the presence of activating agents. researchgate.net This reagent has been successfully applied to the analysis of various biological carboxylic acids in complex matrices like human saliva. nih.gov Notably, it has been used to determine the ratio of D-lactic acid to L-lactic acid, which has potential applications in the diagnosis of diabetes. nih.gov The high separation efficiency is attributed to the 3(S)-aminopyrrolidine moiety in the reagent structure. researchgate.net

Table 4: Application of DMT-3(S)-Apy in Chiral Metabolomics

| Application | Finding | Reference |

|---|---|---|

| Analysis of human saliva | Identified various biological carboxylic acids | nih.gov |

Pre-column Derivatization for Chromatographic Detection (e.g., with Boc Anhydride)

The inherent chemical structure of this compound lacks a strong chromophore, making its direct detection by UV-based High-Performance Liquid Chromatography (HPLC) challenging, especially at low concentrations. To overcome this limitation, pre-column derivatization is a widely employed strategy to enhance its detectability. This technique involves reacting the analyte with a derivatizing agent to form a new compound with improved chromatographic and detection characteristics.

A prominent method for the analysis of this compound involves pre-column derivatization with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640). google.com The primary amino group of this compound nucleophilically attacks the electrophilic carbonyl carbon of Boc anhydride, leading to the formation of a tert-butoxycarbonyl (Boc)-protected derivative, Boc-3-aminopyrrolidin-2-one. google.com This derivative incorporates a carbonyl group that exhibits significant ultraviolet (UV) absorption, typically around 210 nm, enabling sensitive and accurate quantification via HPLC with a UV detector. google.com

This derivatization reaction is typically carried out in a suitable solvent like methanol (B129727) in the presence of a base, such as triethylamine, to neutralize the acid generated during the reaction. google.com The resulting Boc-protected compound is more amenable to reverse-phase chromatography, allowing for efficient separation and analysis. google.com This analytical approach is valued for its high accuracy, sensitivity, and the use of readily available reagents, making it suitable for routine quality control and purity analysis in pharmaceutical production. google.com Research has demonstrated that this HPLC method can be used for the precise quantification of purity levels exceeding 99%.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Boc Anhydride (Di-tert-butyl dicarbonate) |

| Reaction Stoichiometry (molar ratio) | This compound HCl : Methanol : Triethylamine : Boc Anhydride = 1 : 4 : 3 : 1.2 |

| Derivative Formed | Boc-3-aminopyrrolidin-2-one |

| Chromatographic Column | Phenomenex C18 Gimini |

| Detection Wavelength | 210 nm |

| Column Temperature | 25°C |

| Flow Rate | 0.8-1.0 mL/min |

| Injection Volume | 10 µL |

Stable Isotope-Coded Derivatization

Stable isotope-coded derivatization is a powerful analytical strategy used in conjunction with mass spectrometry (MS) for the precise and accurate relative quantification of molecules in complex mixtures. nih.govnih.gov The fundamental principle involves labeling molecules from different samples (e.g., a control sample and a treated sample) with reagents that are chemically identical but differ in their isotopic composition. nih.gov These reagents, often referred to as "light" and "heavy," introduce a specific mass difference into the target analyte.

When the samples are mixed and analyzed by MS, the derivatized analyte from each sample appears as a pair of peaks separated by a known mass-to-charge (m/z) difference. nih.gov Since the isotopically labeled pairs are chemically identical, they co-elute during chromatography and exhibit similar ionization efficiencies. fu-berlin.de Consequently, the ratio of the signal intensities of the heavy and light peaks provides a direct and accurate measure of the relative abundance of the analyte in the original samples. nih.gov

For this compound, its primary amine group is an ideal target for stable isotope-coded derivatization. A variety of isotope-coded reagents are designed to react with amines. For instance, isotopic analogues of acylating agents, such as acetic anhydride or N-hydroxysuccinimide (NHS) esters, can be used where the "light" version contains ¹²C and the "heavy" version contains ¹³C or deuterium (B1214612) (²H).

The process would involve:

Dividing a biological sample into two aliquots.

Derivatizing one aliquot with the "light" reagent (e.g., standard N-acetyl-NHS ester).

Derivatizing the other aliquot with the "heavy" reagent (e.g., N-acetyl-d3-NHS ester).

Combining the two aliquots in a 1:1 ratio.

Analyzing the mixed sample by LC-MS.

The resulting derivatized this compound would appear as a pair of ion signals in the mass spectrum, separated by 3 Da (the mass difference between three hydrogen atoms and three deuterium atoms). This technique enhances the power of LC-MS for quantitative metabolomics by enabling reliable quantification, even at low concentrations, and minimizing analytical variability. researchgate.net

| Feature | "Light" Derivatization | "Heavy" Derivatization |

|---|---|---|

| Sample Origin | Control Sample | Test Sample |

| Example Reagent | Acetyl-NHS Ester | Acetyl-d3-NHS Ester |

| Resulting Derivative | N-acetyl-3-aminopyrrolidin-2-one | N-acetyl-d3-3-aminopyrrolidin-2-one |

| Mass Difference (Δm/z) | 3 Da | |

| Analytical Outcome | Relative quantification by comparing peak intensities in the mass spectrum. |

Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in Complex Molecule Construction

3-Aminopyrrolidin-2-one (B1279418) serves as a crucial intermediate, a foundational molecule that is modified in a series of chemical reactions to produce more complex target compounds. Its stable ring structure and the strategically positioned amino group make it an ideal starting point for building intricate molecular frameworks.

The scaffold of this compound is a recurring motif in a variety of biologically active molecules. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.comchemimpex.com In medicinal chemistry, its derivatives are integral to the development of drugs targeting a range of conditions. For instance, novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their antagonistic activity against the human chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases. google.comnih.gov The compound also serves as a precursor for certain quinolone antibiotics. sigmaaldrich.com The production of optically active versions, such as 3(S)-amino-1-(p-cyanophenyl)-pyrrolidin-2-one, highlights its role as a valuable pharmaceutical intermediate. google.com Furthermore, its structural analogues are explored in agrochemical research. chemimpex.com

| Compound Class | Application/Target | Significance |

| Quinolone Antibiotics | Antibacterial Agents | Serves as a key intermediate in the synthesis of certain antibiotics. sigmaaldrich.com |

| CCR2 Antagonists | Anti-inflammatory Agents | Derivatives show potent antagonistic activity against the CCR2 receptor. nih.gov |

| Enzyme Inhibitors | Various Therapeutic Areas | The core structure is used to build molecules that inhibit specific enzymes. |

| CNS Agents | Neurological Disorders | The pyrrolidinone scaffold is a component in drugs targeting the central nervous system. |

In the field of medicinal chemistry, there is a constant search for molecules that can mimic the structure and function of peptides while possessing improved properties, such as enhanced stability and oral bioavailability. This compound and its derivatives serve as excellent scaffolds for creating such peptide analogs and peptidomimetics. semanticscholar.orga2bchem.com These conformationally constrained building blocks can be incorporated into larger molecules to mimic specific peptide turns or secondary structures. semanticscholar.org For example, starting from natural asparagine, enantiomerically pure 3-aminopyrrolidinones can be synthesized and used to create constrained dipeptide mimetics. semanticscholar.org The related 3-aminopiperidin-2-one (B154931) structure is also used as a building block for complex molecules, including peptidomimetics. This approach allows for the design of molecules with tailored biological activities.

Macrocycles, large ring-like molecules, are an important class of compounds in drug discovery. This compound has been successfully incorporated into macrocyclic structures to create potent and pharmacokinetically improved therapeutic agents. acs.org A notable example is the design of macrocyclic farnesyltransferase inhibitors, where embedding the 3-aminopyrrolidinone core into a macrocycle led to compounds with excellent cell potency and improved pharmacokinetic profiles compared to their linear counterparts. acs.org Similarly, novel macrocycles containing 3-aminopyrrolidine and piperidine (B6355638) have been developed as orexin (B13118510) receptor agonists, which are being investigated for the treatment of sleep disorders. nih.govacs.org

Contribution to Chiral Compound Synthesis

Chirality, or the "handedness" of a molecule, is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. This compound possesses a chiral center at the C3 position, making its enantiomerically pure forms, (R)-3-aminopyrrolidin-2-one and (S)-3-aminopyrrolidin-2-one, highly valuable in stereoselective synthesis. a2bchem.com

The use of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical development, ensuring that only the desired, active enantiomer of a drug is produced. researchgate.net The chiral variants of this compound are crucial building blocks for the asymmetric synthesis of such drugs. chemimpex.comchemimpex.comlookchem.com Methods have been developed for the industrial-scale production of optically active this compound derivatives through processes like optical resolution, which selectively crystallizes one enantiomer from a racemic mixture. google.com These enantiopure intermediates are then used in the synthesis of complex, single-enantiomer pharmaceuticals, which is critical for achieving high efficacy and minimizing potential side effects associated with the inactive or harmful enantiomer. google.comlookchem.com The ability to synthesize optically active 3-amino-pyrrolidine derivatives is also important for producing agrochemicals. google.com

In asymmetric catalysis, small amounts of a chiral catalyst are used to generate large quantities of an enantiomerically enriched product. Chiral amines and their derivatives are often employed as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral vicinal diamines, a class of compounds that includes derivatives of 3-aminopyrrolidine, are known to be useful as ligands for catalytic asymmetric reactions. nih.gov For example, chiral pyrrolidines are used in copper-catalyzed alkene diamination to produce other valuable chiral amines with high enantioselectivity. nih.gov Furthermore, detailed NMR studies of lithium amide complexes derived from chiral 3-aminopyrrolidines have been conducted to understand the origins of asymmetric induction in reactions like the condensation of butyllithium (B86547) with aldehydes. acs.org Chiral N,O-ligands based on the pyrrolidine (B122466) structure have also been developed for highly efficient asymmetric 1,3-dipolar cycloaddition reactions. acs.org

Emerging Applications in Materials Science

Building Blocks for Advanced Polymeric Materials (e.g., Polyvinylpyrrolidone)

The synthesis of Polyvinylpyrrolidone (PVP) does not utilize this compound as a monomer. Scientific literature consistently shows that PVP is a polymer produced from the free-radical polymerization of the monomer N-vinylpyrrolidone. njit.eduwikipedia.org N-vinylpyrrolidone is itself synthesized from pyrrolidin-2-one (a compound lacking the amino group present in the subject chemical). researchgate.netrdd.edu.iq

The presence of the amino group at the 3-position in this compound fundamentally alters its chemical properties and reactivity, making it a different and distinct starting material. While this compound and its derivatives are recognized as valuable building blocks, their primary applications are in medicinal and organic chemistry for synthesizing complex molecules and pharmaceutical intermediates, not for creating PVP.

Organic Radical Materials

There is no information in the reviewed literature to support the application of this compound in the development of organic radical materials. While radical reactions are employed in the synthesis of some pyrrolidinone derivatives, rsc.orgrsc.orgacs.org this pertains to the synthetic methodology rather than the final product being a stable organic radical material. The available research does not indicate that this compound is used as a precursor or component for materials that are themselves organic radicals.

Due to this lack of scientifically-backed information for the requested sections, and to maintain scientific accuracy as per the instructions, the article cannot be generated.

Computational and Theoretical Investigations of 3 Aminopyrrolidin 2 One Systems

Quantum Chemical Studies

Quantum chemical methods focus on the electronic structure of a molecule to predict its properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are central to these investigations.

Density Functional Theory (DFT) for Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to calculate global and local reactivity descriptors that help in predicting the chemical behavior of molecules.

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The Fukui function is a local reactivity descriptor derived from DFT, which identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks.

| Descriptor | Formula (based on HOMO/LUMO energies) | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | Capacity to accept electrons. |

HOMO-LUMO Energy Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. Analysis of the HOMO-LUMO gap helps to elucidate charge transfer interactions within the molecule. For instance, in reactions involving 3-Aminopyrrolidin-2-one (B1279418) derivatives, the delocalization of electrons in the HOMO and LUMO orbitals can predict how it might interact with other reagents.

Electrostatic Potential (ESP) Maps and Thermochemical Parameters

Molecular Electrostatic Potential (ESP) maps, also known as molecular electrical potential surfaces, are three-dimensional visualizations of the charge distribution within a molecule. These maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attacks.

In an ESP map, different colors represent varying electrostatic potential values. Regions with negative potential (typically colored red) are electron-rich and are prone to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For a molecule like this compound, the ESP map would likely show negative potential around the carbonyl oxygen and positive potential near the amine and amide hydrogens, indicating their respective reactivities.

DFT calculations are also employed to compute important thermochemical parameters, such as the heat of formation, binding energy, free energy, and entropy, which provide insights into the stability and thermodynamics of the molecule and its reactions.

Theoretical Spectroscopic Characterization (e.g., IR Spectra)

Computational methods can predict spectroscopic properties, which aids in the structural characterization of molecules. Theoretical FT-IR and Raman spectra can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The calculated vibrational frequencies can then be compared with experimental data to confirm the molecular structure. These calculations help in assigning specific vibrational modes, such as N-H stretching, C=O stretching, and NH2 rocking, to the observed peaks in the experimental spectra.

Molecular Mechanics and Dynamics Simulations

While quantum methods are highly accurate for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational changes and dynamic behavior of larger systems over time.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for a reactive center with the efficiency of MM for the surrounding environment. Such an approach could be used to model a reaction involving this compound, for instance, its binding to a protein target. The ligand and the active site would be treated with a QM method, while the rest of the protein and solvent would be described by a classical force field.

Molecular dynamics simulations have been suggested for studying the interaction of 3-aminopyrrolidine (B1265635) derivatives with biological targets. These simulations can provide insights into the binding modes and stability of the ligand-protein complex, which is essential information for drug design and development.

Molecular Dynamics (MD) for Ligand-Target Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the stability of ligand-target complexes over time. For systems involving 3-aminopyrrolidine derivatives, MD simulations have been employed to understand their binding modes and the stability of their interactions with biological targets, such as enzymes. mdpi.com These simulations calculate the atomic movements over time by integrating Newton's laws of motion, providing insights into the dynamic behavior of the complex. mdpi.com

A key metric used to assess stability in MD simulations is the Root Mean Square Deviation (RMSD). A low and stable RMSD value for the ligand and the protein backbone atoms throughout the simulation (e.g., over 100 nanoseconds) suggests that the complex has reached a stable conformation. mdpi.commdpi.com For instance, studies on pyrrolidine-containing inhibitors targeting coagulation Factor Xa (FXa) have utilized MD simulations to confirm the stability of the ligand within the active site. mdpi.commdpi.com Similarly, simulations of 1H-pyrrolo[3,2-c]quinoline derivatives, which incorporate an aminopyrrolidine moiety, have been used to evaluate the stability of the salt bridge formed with the D3.32 residue in the 5-HT₆ receptor. nih.gov The persistence of key interactions, like hydrogen bonds and salt bridges, throughout the simulation is a strong indicator of a stable ligand-target complex. mdpi.comnih.gov

| Parameter | Description | Typical Use in 3-Aminopyrrolidine Systems | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand structures at different time points. | To assess the structural stability of the complex over the simulation time. Low, stable RMSD indicates equilibrium. | mdpi.commdpi.com |

| Interaction Frequency | Calculates the percentage of simulation time a specific interaction (e.g., hydrogen bond, salt bridge) is maintained. | To determine the importance of specific interactions for binding affinity. High frequency suggests a critical interaction. | nih.gov |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the free energy of binding for a ligand to its target. | To rank potential derivatives and predict their binding affinity. | researchgate.net |

Polarizable Molecular Mechanics Procedures (e.g., SIBFA, SIBFA-LF)

Standard molecular mechanics force fields often use fixed, atom-centered charges to describe electrostatic interactions, which does not account for the redistribution of electron density in response to the molecular environment. aau.dk Polarizable force fields address this limitation by allowing the charge distribution to vary, providing a more accurate description of intermolecular interactions, particularly in systems with significant electrostatic effects like metal complexes. aau.dkbiomolmd.org

The Sum of Interactions Between Fragments Ab Initio (SIBFA) is a polarizable molecular mechanics procedure that explicitly calculates intermolecular interaction energy based on quantum mechanical principles. biomolmd.org The SIBFA method deconstructs the interaction energy into several physically meaningful components:

Electrostatic (Coulomb) energy: Arising from the interaction of permanent multipole moments. biomolmd.org

Induction (Polarization) energy: Resulting from the interaction of a permanent multipole on one molecule with the induced multipoles on another. biomolmd.org

Dispersion energy: Originating from instantaneous fluctuations in electron distributions. biomolmd.org

Exchange-repulsion energy: Stemming from the Pauli exclusion principle at short distances. biomolmd.org

Charge-transfer energy: An explicit term for the energy stabilization due to electron transfer between molecules. biomolmd.org

A notable extension of this method is SIBFA-LF, which incorporates a Ligand Field (LF) contribution. This addition was specifically developed to improve the modeling of transition metal complexes, such as those with Cu(II), by accounting for the distortion of the coordination sphere and providing better geometric arrangements that align with quantum mechanical computations. researchgate.net The SIBFA methodology has been applied to study the complexes of metal cations with various ligands and has proven effective in reproducing results from high-level quantum calculations. researchgate.net

Studies on Asymmetric Induction and Chiral Recognition Mechanisms

NMR and Theoretical Studies of Lithium Amide Complexes

The use of chiral lithium amides derived from 3-aminopyrrolidines as auxiliaries in asymmetric synthesis has prompted detailed investigations into their structure and mechanism of action. iupac.orgacs.org A combination of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ⁶Li, and ¹⁵N) and theoretical calculations, such as Density Functional Theory (DFT), has been instrumental in elucidating the structures of these complexes in solution. acs.orgresearchgate.net

Studies have shown that chiral 3-aminopyrrolidine lithium amides form well-defined mixed aggregates with alkyllithium reagents (e.g., n-butyllithium, methyllithium). researchgate.netedpsciences.org Low-temperature NMR experiments have successfully characterized these species. For example, the reaction between N,N'-disubstituted-3-aminopyrrolidine lithium amides and n-butyllithium (n-Bu⁶Li) results in the formation of 1:1 mixed complexes. acs.orgacs.org These complexes are organized around a parallelepipedal N-Li₂-C core, where the two lithium cations bridge the amide and the alkyl group. acs.orgfigshare.com

Interestingly, closely related 3-aminopyrrolidine lithium amides can adopt drastically different conformations in solution. acs.org For instance, one study revealed that while one amide's pyrrolidine (B122466) ring conformation was similar to its amino precursor, a structurally analogous amide adopted a rigid, norbornyl-like bridged structure upon complexation with Li⁺. acs.orgfigshare.com This chelation-induced conformational rigidity is believed to be a key factor in the transfer of chirality during asymmetric synthesis. researchgate.net The tightness of these complexes can be observed in NMR spectra; for example, a "tight" complex may show distinct signals for the diastereotopic α-protons of the butyllithium (B86547), whereas a "looser" complex would not. acs.orgfigshare.com

| Complex Component | NMR Nucleus | Key Observational Data | Structural Implication | Reference |

|---|---|---|---|---|

| Chiral Amide + n-Bu⁶Li | ⁶Li | Two distinct singlets observed at low temperature that coalesce upon warming. | Formation of a 1:1 mixed aggregate with two different lithium environments. | acs.org |

| Chiral Amide + n-Bu⁶Li | ¹H | Distinct signals for diastereotopic α-protons of butyllithium. | A structurally "tight" and rigid complex is formed. | acs.orgfigshare.com |

| Chiral Amide + n-Bu⁶Li | ⁶Li-¹H HOESY | Strong correlations observed between both lithium atoms and the α-methylene of the butyllithium. | Confirms the bridging of the alkyllithium by the lithium cations in the aggregate. | acs.org |

| ¹⁵N Labeled Amide + ⁶Li | ¹⁵N, ⁶Li | Coupling constants confirm the N-Li bond and the overall aggregate structure. | Provides direct evidence of the norbornyl-like conformation forced by lithium chelation. | researchgate.net |

Solvent Effects on Chiral Aggregates

The solvent plays a critical role in organolithium chemistry, influencing the structure, aggregation state, and reactivity of the species in solution. scirp.org For chiral mixed aggregates involving 3-aminopyrrolidine lithium amides and alkyllithiums, the choice of solvent can significantly impact the outcome of asymmetric reactions. researchgate.netresearchgate.net

NMR and theoretical studies have been conducted to rationalize the strong dependence of enantiomeric excess on the solvent (e.g., THF, diethyl ether, toluene) in reactions such as the condensation of n-butyllithium on o-tolualdehyde. researchgate.netresearchgate.netrsc.org In a strongly coordinating solvent like tetrahydrofuran (B95107) (THF), a chiral lithium amide derived from a 3-aminopyrrolidine was shown to form a specific exo aza-norbornyl-type mixed aggregate with methyllithium. researchgate.net When the solvent was changed to the less coordinating diethyl ether, a complex with a comparable topology was still formed, but with significant changes in the chemical shifts observed in the NMR spectrum, indicating a different electronic environment and potentially a looser structure. researchgate.net

These solvent-dependent structural variations are critical for chiral recognition. The specific geometry and rigidity of the chiral aggregate in a given solvent determine how it interacts with the substrate (e.g., an aldehyde), thereby dictating the stereochemical outcome of the reaction. nih.govidref.fr The ability of the solvent to solvate the lithium cations can alter the tightness of the mixed aggregate, which in turn affects the facial selectivity of the nucleophilic attack. rsc.org

Conformational Analysis and Stereochemical Insights

The stereochemistry and conformational preferences of the pyrrolidine ring are fundamental to the function of this compound and its derivatives as chiral building blocks and ligands. lookchem.com The five-membered pyrrolidine ring is not planar and can adopt various "puckered" or envelope conformations. The specific conformation adopted can be influenced by the nature and stereochemistry of its substituents. researchgate.net

For derivatives of 3-aminopyrrolidine, the stereochemistry at the 3-position is crucial. google.com The (R) and (S) enantiomers are used as chiral auxiliaries and as key intermediates in the synthesis of pharmaceuticals. lookchem.com Computational studies on related 1,3-substituted pyrrolidine derivatives have shown that these molecules can have multiple low-energy conformers, and the energy barriers for rotation around flexible bonds can be low, allowing for interconversion. researchgate.net

In the context of the lithium amide complexes discussed previously, theoretical and NMR studies have provided significant stereochemical insights. It has been demonstrated that upon forming a mixed aggregate with an alkyllithium, the 3-aminopyrrolidine lithium amide is often forced to adopt a rigid, folded, aza-norbornyl-like conformation. researchgate.netfigshare.com This specific, highly organized conformation is a direct result of the chelation of the two nitrogen atoms to the lithium centers. This locking of the conformation is believed to be the primary mechanism for the effective transmission of chirality from the ligand to the product of the reaction. researchgate.net The stereochemistry of the starting 3-aminopyrrolidine dictates the absolute configuration of this rigid scaffold, which in turn controls the facial selectivity of the addition to a prochiral substrate. figshare.com

Biological Activity and Molecular Mechanisms of 3 Aminopyrrolidin 2 One Derivatives

Activity as Enzyme Inhibitors

Derivatives of 3-aminopyrrolidin-2-one (B1279418) have demonstrated inhibitory activity against several key enzyme systems, most notably Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govjst.go.jp Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. rhhz.netias.ac.in The this compound moiety has been utilized in the design of potent DPP-4 inhibitors.

In another study, a series of xanthine (B1682287) derivatives incorporating an aminopiperidine at the C-8 position were investigated. jst.go.jp The X-ray crystal structure of the approved drug Linagliptin, which features a xanthine scaffold, shows the aminopiperidine moiety occupying a key position in the DPP-4 active site. jst.go.jp Research into novel DPP-4 inhibitors has explored various heterocyclic scaffolds, including those that can be linked to the this compound core, to achieve high potency and selectivity. nih.govmdpi.com For instance, a series of 1,2,3-triazole-based xanthine derivatives showed excellent DPP-4 inhibitory activity, with IC50 values for some compounds ranging from 16.34 to 87.41 nM. ias.ac.in

Table 1: DPP-4 Inhibition by this compound Derivatives and Related Compounds

| Compound | Type/Scaffold | IC50 (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| 112a | 3-Amino-4-substituted pyrrolidine (B122466) | 23 ± 9 | - | researchgate.net |

| Compound 7g | 1,2,3-Triazole-based xanthine | 16.34 | - | ias.ac.in |

| Compound 53 | α-Amino pyrrole-2-carbonitrile | 4 | Good efficacy and selectivity in mice | nih.gov |

| Compound 55 | β-Amino pyrrole-2-carbonitrile | 10 | High selectivity against related peptidases | mdpi.com |

| Linagliptin | Xanthine-based | Potent and selective | - | jst.go.jpresearchgate.net |

| Sitagliptin | β-amino acid-based | Potent | - | researchgate.netdiva-portal.org |

This table includes data for direct derivatives and conceptually related structures to illustrate the therapeutic context.

Beyond DPP-4, the this compound core has been explored for its inhibitory effects on other enzymes.

N-Acylethanolamine Acid Amidase (NAAA): A series of N-(2-oxoazetidin-3-yl)amides, which are structurally related to this compound, were identified as a novel class of NAAA inhibitors. nih.gov SAR studies showed that the β-lactam moiety was essential for activity and that the (S)-configuration of the acylamino substituent at the C(3) position was strongly preferred. nih.gov These compounds demonstrated improved physicochemical properties compared to earlier inhibitors. nih.gov

Cholinesterases and β-Secretase (BACE1): In the context of Alzheimer's disease, multifunctional compounds are sought. nih.gov A series of phthalimide (B116566) and saccharin (B28170) derivatives containing a 3-aminopyrrolidine (B1265635) or 3-aminopiperidine linker were designed and evaluated. nih.gov One phthalimide derivative with a 3-aminopiperidine fragment, compound 52 , was identified as a selective acetylcholinesterase (AChE) inhibitor (IC50 = 6.47 μM) and also showed inhibitory activity against human β-secretase-1 (hBACE1) (26.3% at 50 μM). nih.gov

Receptor Agonism/Antagonism Studies

The structural features of this compound derivatives make them suitable for interacting with G-protein-coupled receptors (GPCRs).

Orexins are neuropeptides that regulate sleep and wakefulness, and their actions are mediated by two GPCRs, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). nih.gov Agonists of the OX2R are considered potential therapeutics for narcolepsy and other disorders involving excessive daytime sleepiness. google.comnih.gov

A series of novel 3-aminopyrrolidin and piperidine (B6355638) macrocycles have been described as orexin (B13118510) receptor agonists. nih.govgoogle.com These compounds are being investigated for the treatment of neurological and psychiatric disorders, particularly sleep disorders. nih.gov The design strategy involves creating macrocyclic structures that can effectively interact with the orexin receptors. google.com Research has shown that selective activation of OX2R is sufficient to improve symptoms of cataplexy and sleep fragmentation in animal models of narcolepsy. nih.gov The development of potent and selective OX2R agonists, some incorporating related amino-heterocycle cores, is an active area of research. chemrxiv.orgnih.gov

The CC chemokine receptor 2 (CCR2) and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a critical role in the migration of monocytes and macrophages to sites of inflammation. nih.gov Antagonism of CCR2 is therefore an attractive therapeutic approach for inflammatory and autoimmune diseases such as rheumatoid arthritis and atherosclerosis. nih.govgoogle.comgoogle.com

Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as potent CCR2 antagonists. nih.govresearchgate.net Structure-activity studies led to the identification of compounds with high antagonistic activity against human CCR2. nih.gov For example, reversing the connectivity of moieties to the (S)-3-aminopyrrolidine core, compared to an earlier series requiring the (R)-configuration, led to the discovery of a new, potent series of CCR2 antagonists. nih.gov This work resulted in the identification of INCB8761/PF-4136309 , which entered human clinical trials. nih.gov Another compound, YJC-10592 , also demonstrated potent CCR2 antagonism.

Table 2: CCR2 Antagonistic Activity of this compound Derivatives

| Compound | Assay | IC50 | Reference |

|---|---|---|---|

| YJC-10592 | CCR2 Binding | 1.12 μM | |

| YJC-10592 | Calcium Assay | 1.7 nM | |

| YJC-10592 | Chemotaxis Assay | 23 nM | |

| INCB8761/PF-4136309 | CCR2 Antagonism | Potent | nih.gov |

| Piperidine compound 19 | hCCR2 Antagonism | Highly potent | nih.gov |

| Piperazine compound 42 | hCCR2 Antagonism | Highly potent | nih.gov |

Neurobiological Activity

Derivatives of the related 3-aminopyrrolidine-2,5-dione (B1193966) (succinimide) scaffold have been synthesized and tested for neurobiological activity, specifically as anticonvulsants. researchgate.net A series of these derivatives showed broad-spectrum protective activity in mouse models of seizures, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.net

The most active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione , demonstrated antiseizure activity in multiple models, including those for pharmacoresistant seizures, with favorable efficacy and neurotoxicity profiles compared to the reference drug ethosuximide. researchgate.net Other derivatives, such as 3-(benzylamino)pyrrolidine-2,5-dione (B2615997) and 3-(phenylamino)pyrrolidine-2,5-dione , also exhibited significant antiseizure activity in the MES and 6 Hz tests. researchgate.net These findings highlight the potential of the aminopyrrolidine core structure in developing agents with significant neurobiological effects.

Anticonvulsant Activity of Derivatives

Derivatives of 3-aminopyrrolidine-2,5-dione, which incorporates the succinimide (B58015) core found in the established antiepileptic drug ethosuximide, have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov A notable study detailed the synthesis of a series of these derivatives through both solvent-based reactions and mechanochemical aza-Michael addition of amines to maleimides. nih.gov

Initial screening of these compounds was conducted in mice using the psychomotor seizure test (6 Hz, 32 mA). nih.gov Promising candidates were then further assessed in more comprehensive epilepsy models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov

Research findings identified several derivatives with significant antiseizure activity. nih.gov Notably, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione demonstrated broad-spectrum anticonvulsant activity across all tested models, including those representing pharmacoresistant seizures. nih.gov Its efficacy, measured by median effective doses (ED50), and its safety profile, indicated by protective index values, were found to be superior to the reference drug, ethosuximide. nih.gov Other compounds, such as 3-(benzylamino)pyrrolidine-2,5-dione and 3-(phenylamino)pyrrolidine-2,5-dione, also showed considerable activity, particularly in the 6 Hz and MES tests. nih.gov These active compounds exhibited low in vivo neurotoxicity in the rotarod test, suggesting a favorable therapeutic window. nih.gov

Further research into hybrid compounds combining the pyrrolidine-2,5-dione core with a 3-methylthiophene (B123197) ring—a fragment present in the antiepileptic drug tiagabine (B1662831)—has also been explored to develop novel anticonvulsants. nih.gov

Table 1: Anticonvulsant Activity of Selected 3-Aminopyrrolidin-2,5-dione Derivatives

| Compound Name | Anticonvulsant Test Models | Activity Notes |

|---|---|---|

| 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | MES, 6 Hz, scPTZ | Revealed antiseizure activity in all models; better ED50 and protective index than ethosuximide. nih.gov |

| 3-(Benzylamino)pyrrolidine-2,5-dione | MES, 6 Hz | Exhibited antiseizure activity. nih.gov |

| 3-(Phenylamino)pyrrolidine-2,5-dione | MES, 6 Hz | Exhibited antiseizure activity. nih.gov |

| 3-(Butylamino)-1-phenylpyrrolidine-2,5-dione | 6 Hz | Exhibited antiseizure activity. nih.gov |

Influence on Neurotransmitter Systems

The anticonvulsant effects of this compound derivatives are closely linked to their ability to modulate neurotransmitter systems within the central nervous system (CNS). Research indicates that these compounds can influence excitatory neurotransmission, particularly pathways involving glutamate (B1630785). smolecule.com Derivatives of (3R)-3-aminopyrrolidine-2,5-dione have been shown to interact with glutamate receptors, which are pivotal for synaptic transmission and plasticity in the brain. smolecule.com By modulating these excitatory signaling pathways, these derivatives can exert their anticonvulsant effects. smolecule.com

A specific derivative, (+)-(1-hydroxy-3-aminopyrrolidine-2-one), also known as HA-966, has been identified as an agonist at the glycine-binding site of the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. nih.gov The ability of some N-substituted amino acid derivatives to block veratridine-induced aspartate efflux from cortical synaptosomes suggests that their mechanism may involve an interaction with neuronal voltage-dependent sodium channels. nih.gov

Furthermore, the structural similarity to other CNS-active agents provides clues to potential mechanisms. For instance, the antiepileptic drug tiagabine acts as a selective inhibitor of gamma-aminobutyric acid (GABA) reuptake by targeting the GAT-1 transporter. nih.gov While not direct derivatives, the design of hybrid molecules incorporating the pyrrolidinone core with fragments from drugs like tiagabine is an active area of research. nih.gov The use of compounds like (3-Amino-pyrrolidin-1-yl)acetic acid as building blocks in biochemical research aids in the study of these neurotransmitter systems. chemimpex.com

Antimicrobial Properties

The this compound scaffold serves as a crucial intermediate in the synthesis of various antimicrobial agents. Chiral variants of this compound are key building blocks for producing oxazolidinone derivatives, which possess antimicrobial activity. Moreover, the core structure is a precursor for certain fluoroquinolone antibiotics, such as Norfloxacin and Clinafloxacin, which exhibit broad-spectrum bactericidal properties by targeting bacterial type II topoisomerases, specifically DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. semanticscholar.org

Direct derivatives of pyrrolidine-2,5-dione have also been synthesized and tested for their intrinsic antibacterial effects. bohrium.com In one study, a series of derivatives were evaluated against Gram-negative bacteria, where several compounds demonstrated a more potent antibacterial effect against Escherichia coli and Klebsiella pneumoniae than the reference antibiotic chloramphenicol. bohrium.com Another investigation into newly synthesized pyrrolidine-2-one derivatives found that many exhibited moderate activity against both the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus when compared to amoxicillin. researchgate.netrdd.edu.iq

Table 2: Antibacterial Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Derivative Series | Target Bacteria | Activity Compared to Control |

|---|---|---|